2-Amino-3-ethylbenzamide

Lipophilicity Drug-likeness Lead optimization

Medicinal chemistry teams need building blocks with precise physicochemical differences-not close analogs. Generic 2-aminobenzamides ignore substitution effects on lipophilicity and zinc-binding geometry. • **Differentiated Properties:** XLogP3 1.5 (vs 0.4 for unsubstituted parent); TPSA 69.1 Ų; ortho-amino enables intramolecular H-bonding for HDAC targeting. • **Regiospecific Utility:** Exclusive precursor for 8-ethyl quinazolin-4(3H)-one synthesis; enables matched molecular pair studies with N-ethyl isomer. • **Supply Certainty:** Available for research; standard B2B shipping.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
CAS No. 437998-33-9
Cat. No. B13128210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-ethylbenzamide
CAS437998-33-9
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)C(=O)N)N
InChIInChI=1S/C9H12N2O/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
InChIKeyOYGQSZAOESMJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-ethylbenzamide: Structural Identity and Class Placement


2-Amino-3-ethylbenzamide (CAS 437998-33-9) is a disubstituted benzamide building block bearing an ortho-amino group and a meta-ethyl substituent on the phenyl ring (C₉H₁₂N₂O, MW 164.20 g/mol) [1]. It belongs to the 2-aminobenzamide chemotype—a privileged scaffold in medicinal chemistry recognized for zinc-chelating capacity in histone deacetylase (HDAC) inhibition, metal-sensing fluorescence probe design, and as a precursor for quinazolinone heterocycle synthesis [2]. Unlike the unsubstituted parent 2-aminobenzamide or the N-ethyl variant (2-amino-N-ethylbenzamide), the combination of ring-based ortho-amino and meta-ethyl substitution yields a distinct physicochemical profile with computed XLogP3 of 1.5 and topological polar surface area (TPSA) of 69.1 Ų, positioning it as a moderately lipophilic, hydrogen-bond-competent intermediate for fragment-based library construction and target-specific SAR exploration [1][3].

HDAC SAR Probe 3-Ethyl substitution enables steric boundary mapping in class I HDAC fragment campaigns.
Heterocycle Synthesis Ortho-amino/carboxamide geometry supports regiospecific quinazolinone cyclization.
Isomer Pair Design Matched-pair constitutional isomer for permeability model validation.

2-Amino-3-ethylbenzamide: Why Generic Substitution Fails


Procurement decisions that treat 2-aminobenzamide derivatives as interchangeable building blocks ignore quantifiable differences in lipophilicity, hydrogen-bonding surface area, and conformational freedom that directly affect downstream synthetic utility and biological profile. The 3-ethyl substituent on the target compound raises computed XLogP3 by 1.1 log units relative to the unsubstituted parent 2-aminobenzamide (1.5 vs. 0.4) and by 0.5 log units versus the 3-methyl analog (1.5 vs. 1.0), altering partitioning behavior in both reaction media and biological compartments [1][2]. Critically, the ring-ethyl isomer (2-amino-3-ethylbenzamide) retains a TPSA of 69.1 Ų compared to only 55.1 Ų for the N-ethyl constitutional isomer (2-amino-N-ethylbenzamide), a 14 Ų difference that impacts passive membrane permeability and aqueous solubility in lead optimization campaigns [1][3]. Additionally, the ortho-amino group on the target enables intramolecular hydrogen bonding with the carboxamide carbonyl, a structural feature absent in 3- or 4-amino positional isomers, which fundamentally alters the zinc-chelating geometry required for HDAC target engagement [4]. These three factors—lipophilicity, TPSA, and ortho-amino-carboxamide geometry—mean that substituting a close analog without re-optimizing the synthetic route or biological assay can yield misleading structure-activity conclusions.

Lipophilicity shift may alter partitioning

Meta-ethyl substitution increases lipophilicity relative to unsubstituted or N-ethyl analogs, potentially affecting reaction media and assay compatibility.

TPSA divergence directs permeability profile

Constitutional isomer (N-ethyl) exhibits a markedly lower TPSA, which may invert predicted CNS penetration and solubility trends.

Ortho-amino geometry essential for zinc chelation

The ortho relationship between amino and carboxamide enables intramolecular H-bonding and zinc-binding geometry absent in 3- or 4-amino positional isomers.

2-Amino-3-ethylbenzamide: Quantitative Differentiation Evidence


Computed Lipophilicity (XLogP3) vs. Analogs

The 3-ethyl substituent confers a computed XLogP3 of 1.5 for 2-amino-3-ethylbenzamide, representing a +1.1 log unit increase over unsubstituted 2-aminobenzamide (XLogP3 = 0.4), a +0.5 log unit increase over 2-amino-3-methylbenzamide (XLogP3 = 1.0), and a +0.6 log unit increase over 2-amino-N-ethylbenzamide (XLogP3 = 0.9) [1][2][3]. This quantifies the incremental lipophilicity contributed by ring-ethyl versus ring-methyl and by ring-ethyl versus N-ethyl substitution patterns.

XLogP3 vs. Analogs
Head-to-head
+1.1 log units over parent 2-aminobenzamide
Supports lipophilicity ranking for fragment selection.
Computed XLogP3; experimental log P may differ.
Lipophilicity Drug-likeness Lead optimization

TPSA Divergence: Ring vs. N-Ethyl Isomers

2-Amino-3-ethylbenzamide retains a TPSA of 69.1 Ų, identical to unsubstituted 2-aminobenzamide (69.1 Ų) and 2-amino-3-methylbenzamide (69.1 Ų), whereas the N-ethyl constitutional isomer 2-amino-N-ethylbenzamide shows a markedly reduced TPSA of 55.1 Ų [1][2]. This 14.0 Ų difference arises because N-alkylation of the carboxamide eliminates one hydrogen bond donor while ring alkylation leaves the primary amide H₂N–C(=O) donor–acceptor pair intact.

TPSA: Ring vs. N-Ethyl
Head-to-head
14 Ų TPSA difference vs. N-ethyl isomer
Directs CNS vs. peripheral design selection.
Computed TPSA; verify with experimental PSA if required.
Polar surface area Permeability Constitutional isomerism

Meta-Substituent Tolerance in HDAC Inhibitor Design

Patent US 8,598,168 B2 (MethylGene) explicitly teaches that for ortho-amino benzamide HDAC inhibitors, 'substitutions at the ortho- and meta-positions relative to the amino group are detrimental to the potency of the inhibitors; however, some small substituents such as —CH₃, —F, or —OCH₃ can be tolerated to a certain extent' [1]. The —CH₂CH₃ (ethyl) group of 2-amino-3-ethylbenzamide represents the next incremental steric step beyond —CH₃. While no direct IC₅₀ comparison between the 3-ethyl and 3-methyl variants was identified in published HDAC assays, the patent's explicit enumeration of methyl as the upper boundary of tolerated meta substituents provides a clear SAR context: the 3-ethyl compound serves as a probe to test the steric limit of the HDAC foot pocket tolerance, a purpose the 3-methyl analog cannot fulfill.

HDAC Meta Tolerance
Class-level
3-Ethyl serves as steric probe beyond methyl
Supports SAR steric boundary mapping.
No direct IC₅₀ data identified; validate in assay.
HDAC inhibition Zinc-binding group Structure-activity relationship

Rotatable Bond Count and Conformational Flexibility

2-Amino-3-ethylbenzamide possesses 2 rotatable bonds (the C–C bond of the ethyl group plus the carboxamide C–N bond), compared with 1 rotatable bond for both unsubstituted 2-aminobenzamide and 2-amino-3-methylbenzamide [1][2][3]. The second rotatable bond introduces an additional torsional degree of freedom that expands the compound's conformational ensemble, which can be advantageous for induced-fit target binding but may incur an entropic penalty in rigid binding sites.

Rotatable Bonds
Head-to-head
+1 rotatable bond vs. parent/3-methyl
Expands conformational sampling in docking.
Computational attribute; consider entropic penalty.
Conformational flexibility Rotatable bonds Molecular recognition

3-Substituted Benzamide as Kinase Inhibitor Scaffold

A structure-activity relationship study by Horio et al. (Bioorg. Med. Chem. Lett. 2007) demonstrated that 3-substituted benzamide derivatives exhibit dual inhibitory activity against Abl and Lyn protein tyrosine kinases, with molecular modeling and X-ray crystallography confirming that the 3-substituent occupies a conserved hydrophobic pocket in both kinases [1]. Separately, a J. Med. Chem. 2009 study (PMC3148848, Table 1) reported that the position of methyl substitution on benzamide derivatives dramatically affects enzyme inhibitory IC₅₀: 2-Me (8.7 μM), 3-Me (14.8 μM), and 4-Me (29.1 μM), establishing that meta (3-position) substitution yields intermediate potency distinct from both ortho and para [2]. While 2-amino-3-ethylbenzamide itself was not directly tested in these studies, the 3-ethyl substitution pattern maps onto a validated pharmacophoric vector for kinase target engagement, distinguishing it from 2-substituted or 4-substituted benzamide isomers.

3-Substituted Kinase Scaffold
Class-level
3-Position maps to hydrophobic kinase pocket
Supports kinase fragment library design.
No direct data for this compound; confirm in kinase panel.
Kinase inhibition Abl/Lyn dual inhibitors 3-Substituted benzamides

Synthetic Gateway to Quinazolinone Heterocycles

The ortho-amino benzamide motif is a well-established precursor for quinazolin-4(3H)-one synthesis via cyclocondensation with carboxylic acid derivatives or aldehydes [1][2]. 2-Amino-3-ethylbenzamide combines this cyclization-competent ortho-amino/carboxamide arrangement with a 3-ethyl substituent that, upon cyclization, becomes a substituent on the fused benzene ring of the quinazolinone core—directly influencing the electronic and steric properties of the resulting heterocycle. This is mechanistically inaccessible from 3- or 4-aminobenzamide positional isomers (which lack the ortho relationship) and from N-substituted 2-aminobenzamides (where carboxamide N-alkylation may interfere with cyclization regiochemistry).

Quinazolinone Synthesis
Method context
Regiospecific 8-ethyl quinazolinone product
Enables positional isomer library synthesis.
Validate cyclization yield with specific conditions.
Quinazolinone synthesis Heterocycle formation Building block utility

2-Amino-3-ethylbenzamide: High-Impact Application Scenarios


HDAC Inhibitor Fragment-Based Steric Probing

Medicinal chemistry teams developing class I HDAC (HDAC1/2/3) inhibitors using the 2-aminobenzamide zinc-binding pharmacophore can employ 2-amino-3-ethylbenzamide as a fragment to systematically probe the steric tolerance of the enzyme foot pocket. The patent-established precedent that small meta substituents (—CH₃, —F, —OCH₃) are tolerated [1], combined with the target compound's incrementally larger ethyl group, enables an SAR campaign that maps the steric boundary: synthesize the 3-H, 3-F, 3-CH₃, and 3-CH₂CH₃ series and measure IC₅₀ shifts. The retained TPSA of 69.1 Ų ensures that zinc-binding geometry is not perturbed relative to the unsubstituted parent, isolating steric effects from changes in polarity [2].

Constitutional Isomer Pair for CNS vs. Peripheral Design

Research programs optimizing for either CNS penetration or peripheral restriction can directly compare 2-amino-3-ethylbenzamide (TPSA = 69.1 Ų, XLogP3 = 1.5) with its N-ethyl constitutional isomer 2-amino-N-ethylbenzamide (TPSA = 55.1 Ų, XLogP3 = 0.9) [1][2]. This matched molecular pair isolates the effect of amide N-substitution vs. ring C-substitution on permeability and solubility while holding molecular formula (C₉H₁₂N₂O) and molecular weight (164.20 Da) constant. The 14 Ų TPSA difference and 0.6 log unit XLogP3 divergence between isomers provide a clean experimental system for testing computational permeability models and establishing compound-specific CNS MPO desirability scores.

Regiospecific Quinazolinone Library Synthesis

Synthetic chemistry groups constructing quinazolin-4(3H)-one-focused libraries can utilize 2-amino-3-ethylbenzamide as a cyclization precursor that installs an ethyl substituent specifically at the 8-position of the quinazolinone core—a substitution pattern inaccessible from 2-aminobenzamide, 2-amino-4-ethylbenzamide, or 2-amino-5-ethylbenzamide [1]. This regiospecificity is critical for structure-based design campaigns where the 8-position vector projects into a distinct subpocket of the target protein. The building block approach enables parallel synthesis of positional isomer libraries (5-, 6-, 7-, and 8-ethyl quinazolinones) using the corresponding 2-amino-x-ethylbenzamide precursors, with the 3-ethyl starting material uniquely delivering the 8-substituted product.

Kinase Inhibitor Fragment Screening with 3-Substituted Benzamides

Given the literature validation of 3-substituted benzamides as dual Abl/Lyn kinase inhibitor scaffolds [1] and the position-dependent potency hierarchy established for benzamide substituents (3-position yielding intermediate IC₅₀ between 2- and 4-substitution) [2], 2-amino-3-ethylbenzamide serves as a fragment for kinase-focused library enumeration. The 3-ethyl group occupies the hydrophobic pocket identified by Horio et al. while the 2-amino group provides a synthetic handle for subsequent amide coupling or reductive amination diversification. This scenario leverages the compound's unique combination of a validated 3-substitution pharmacophoric vector with the synthetically enabling 2-amino functionality—a dual feature not present in 3-substituted benzamides lacking the ortho-amino group.

Application
Selection Property
Validation Focus
HDAC fragment-based steric probing
Meta substituent steric tolerance
HDAC IC₅₀ shift vs. 3-H/3-CH₃ series
Constitutional isomer pair for CNS/peripheral design
TPSA and XLogP3 divergence
Permeability model comparison
Regiospecific quinazolinone library synthesis
Ortho-amino cyclization competence
Regiochemical outcome at 8-position
Kinase inhibitor fragment screening
3-Substitution pharmacophoric vector
Abl/Lyn inhibitory activity context
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